Welcome to the BenchChem Online Store!
molecular formula C11H13ClN2 B8467095 1-Isopropyl-2-chloromethylbenzimidazole

1-Isopropyl-2-chloromethylbenzimidazole

Cat. No. B8467095
M. Wt: 208.69 g/mol
InChI Key: LQVYWZFMFVGMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04818761

Procedure details

N-isopropyl-o-phenylenediamine (2.8 g, 18.6 mmol), which is a known compound, was reacted with monochloroacetic acid (2.64 g, 28 mmol) in hydrochloric acid. The reaction mixture was made to weak by alkaline alkali with aqueous ammonia and the obtained oily material was refined in a usual manner to give the title intermediate (2.5 g, 12 mmol).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11])([CH3:3])[CH3:2].[Cl:12][CH2:13][C:14](O)=O.N>Cl>[CH:1]([N:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[N:11]=[C:14]1[CH2:13][Cl:12])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(C)NC1=C(C=CC=C1)N
Step Two
Name
Quantity
2.64 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(=NC2=C1C=CC=C2)CCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mmol
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.